molecular formula C7H6F3NO B2452522 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one CAS No. 2361683-73-8

5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

Cat. No. B2452522
M. Wt: 177.126
InChI Key: DBALAAIWERIZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one” is a chemical compound with the molecular formula C7H5BrF3NO . It is used in the field of chemistry for various purposes .


Molecular Structure Analysis

The molecular structure of “5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one” consists of a pyridinone ring with a trifluoroethyl group attached at the 5-position . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one” include a molecular weight of 256.02 g/mol . The boiling point is predicted to be 264.0±40.0 °C, and the density is predicted to be 1.637±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Structural Characterization

Recent research has explored the synthesis and structural characterization of compounds closely related to 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one. For example, the study by Chernov'yants et al. (2011) investigated the behavior of 5-trifluoromethyl-pyridine-2-thione toward molecular iodine, leading to the formation of a complex with significant structural characterization detailed through UV-spectroscopy and X-ray diffraction (Chernov'yants et al., 2011). Similarly, Vural and Kara (2017) performed spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, applying density functional theory for structural insights, highlighting the compound's optical properties and its potential for DNA and antimicrobial activity studies (Vural & Kara, 2017).

Reactivity and Chemical Properties

The reactivity and chemical properties of compounds similar to 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one have also been a subject of scientific inquiry. Song et al. (2016) introduced a one-pot reaction sequence for the synthesis of polysubstituted and fused pyridines, demonstrating the versatility and reactivity of pyridine derivatives in synthesizing complex molecular structures under metal-free conditions (Song et al., 2016). Additionally, Zheng et al. (2007) explored the correlation between 1H chemical shifts of deuterated pyridinium ions and the Brønsted acid strength of solid acids, offering insights into the acid-base properties of pyridine derivatives and their interactions with solid catalysts (Zheng et al., 2007).

Future Directions

The future directions of “5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one” could involve further studies on its synthesis, chemical reactions, and potential biological activities. As mentioned, related compounds have shown promising anti-fibrotic activities , suggesting potential applications in medical and pharmaceutical research.

properties

IUPAC Name

5-(2,2,2-trifluoroethyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)3-5-1-2-6(12)11-4-5/h1-2,4H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBALAAIWERIZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one

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